(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZOJSPUPIMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS Number: 1105213-54-4) has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN5O3 |
| Molecular Weight | 480.0 g/mol |
| CAS Number | 1105213-54-4 |
The compound features a complex structure with multiple functional groups, including a chlorophenyl moiety and a furan carbonyl, which are significant for its biological activity.
The mechanism of action for this compound is primarily linked to its interaction with various biological targets, particularly kinases involved in cellular signaling pathways. Recent studies have highlighted its potential as an inhibitor of specific kinases associated with diseases such as malaria and tuberculosis.
Case Study: Antimalarial Activity
In a study focusing on antimalarial compounds, derivatives similar to the target compound were evaluated for their inhibitory effects on Plasmodium falciparum kinases. The results indicated that certain structural analogs exhibited potent inhibition, suggesting that the target compound may share similar properties .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various pathogens. The following table summarizes the findings from several key studies:
| Study Reference | Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Plasmodium falciparum | 17 | Potent inhibitor of PfCDPK1 | |
| Mycobacterium tuberculosis | 2.18 | Significant anti-tubercular activity |
The compound demonstrated notable potency in inhibiting the growth of Plasmodium falciparum, with an IC50 value comparable to leading antimalarial agents. Additionally, it showed promising activity against Mycobacterium tuberculosis, indicating its potential as a dual-action therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications to the piperidine and pyridazine rings have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the furan moiety were found to influence kinase inhibition significantly .
Toxicity and Safety Profile
Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests indicated that the compound was non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Predicted LogP values based on structural fragments.
Key Findings from Comparative Analysis
Electron-Withdrawing Substituents: The target compound’s 4-chlorophenyl group provides moderate electron withdrawal, balancing lipophilicity and solubility. In contrast, the trifluoromethyl group in ’s compound significantly increases metabolic stability but may reduce aqueous solubility .
Heterocyclic Diversity: The pyridazine core in the target compound distinguishes it from pyridine () or pyrimidine-triazole hybrids (). Pyridazines are less common in drug design but may offer unique binding modes due to their nitrogen arrangement .
Piperazine-Piperidine Linkers :
- The piperidine-piperazine bridge in the target compound allows conformational flexibility, which may enhance binding to diverse targets. However, rigid analogs like the cyclopentane in could improve selectivity .
Sulfonamide () or trifluoromethyl () groups may mitigate this risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
